Raloxifene Impurity 1

Description

Foundational Principles of Active Pharmaceutical Ingredient Purity and Impurity Profiling

The purity of an Active Pharmaceutical Ingredient (API) is a fundamental determinant of a drug's quality, safety, and efficacy. grace.compharmaguideline.commedwinpublishers.com Impurity profiling is the comprehensive process of detecting, identifying, and quantifying these impurities in a drug substance. pharmaguideline.comresearchgate.net Impurities can originate from several sources, including raw materials, byproducts of the synthesis process, degradation of the API over time, and residual solvents or catalysts. pharmaguideline.comwordpress.com

The objective of impurity profiling is to establish a detailed understanding of the impurity landscape of an API. This allows for the implementation of control strategies to ensure that the levels of these impurities are maintained below established safety thresholds. grace.com The process involves the use of sophisticated analytical techniques to separate and identify each impurity, followed by an assessment of its potential biological impact. scirp.orgrroij.com

Regulatory Frameworks and International Guidelines for Pharmaceutical Impurities

To ensure the global harmonization of standards for pharmaceutical quality, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines. industrialpharmacist.comich.org The primary guidelines governing impurities in new drug substances and products are ICH Q3A and ICH Q3B, respectively. wordpress.comindustrialpharmacist.comscribd.com

These guidelines provide a framework for the reporting, identification, and qualification of impurities. wordpress.comscribd.com They establish thresholds at which impurities must be reported, identified (their structure determined), and qualified (their biological safety assessed). scribd.com For instance, the ICH Q3A guideline specifies that any impurity present in a new drug substance at a level of 0.1% or higher should be identified. nih.gov The ICH also provides guidance on specific types of impurities, such as residual solvents (ICH Q3C) and elemental impurities (ICH Q3D). industrialpharmacist.com Adherence to these guidelines is a mandatory requirement for the commercialization of pharmaceutical products in major markets. researchgate.netnih.gov

Historical Context and Prior Research on Raloxifene (B1678788) and its Related Substances

Raloxifene, marketed under the brand name Evista among others, is a selective estrogen receptor modulator (SERM) first approved for medical use in the United States in 1997. aafp.orgwikipedia.org It was initially developed for the prevention of postmenopausal osteoporosis and later for reducing the risk of invasive breast cancer in high-risk postmenopausal women. aafp.orgwikipedia.orgcancer.gov As a benzothiophene-based compound, its synthesis and stability have been the subject of considerable research. rsc.org

Over the years, various studies have focused on the identification and characterization of impurities and degradation products associated with Raloxifene. nih.govnih.govresearchgate.netmdpi.com Research has identified several related substances, including process impurities arising from the synthesis and degradation products formed during storage. nih.govscispace.com One of the key impurities identified is Raloxifene-N-Oxide, which is designated as Raloxifene Impurity 1. nih.govnih.govresearchgate.netmdpi.comscispace.com Studies have shown that this impurity is an oxidative degradation product. nih.govresearchgate.net The European Pharmacopoeia lists several raloxifene impurities, highlighting the regulatory importance of controlling these substances. nih.gov

Academic Rationale for In-depth Investigation of Raloxifene Impurity 1

The in-depth investigation of Raloxifene Impurity 1, chemically identified as Raloxifene-N-Oxide, is driven by several critical scientific and regulatory considerations. nih.govnih.govresearchgate.netmdpi.comscispace.com As a known degradation product, its formation has a direct impact on the stability and shelf-life of the Raloxifene drug product. nih.govresearchgate.net The presence of impurities can affect the safety and efficacy of the final pharmaceutical product. pharmaguideline.commedwinpublishers.com

Furthermore, regulatory bodies mandate the characterization and control of any impurity exceeding specific thresholds. nih.govajprd.com Therefore, a thorough understanding of the formation, characterization, and analytical control of Raloxifene Impurity 1 is essential for ensuring the quality and safety of Raloxifene-containing medicines. Research into this specific impurity is crucial for developing robust manufacturing processes and formulation strategies that minimize its formation. nih.gov Studies have specifically investigated the role of excipients, such as those containing peroxide impurities, in promoting the oxidation of Raloxifene to its N-oxide form. nih.govresearchgate.net This knowledge allows for better control over the drug product's stability and compliance with stringent regulatory standards.

Research Findings on Raloxifene Impurity 1

Table 1: Chemical and Research Data for Raloxifene and Raloxifene Impurity 1

| Feature | Raloxifene | Raloxifene Impurity 1 (Raloxifene-N-Oxide) |

| Chemical Name | [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(1-oxido-1-piperidyl)ethoxy]phenyl]methanone |

| CAS Number | 84449-90-1 wikipedia.orgglppharmastandards.com | Not explicitly found for N-Oxide, but related impurity CAS numbers exist. |

| Molecular Formula | C28H27NO4S wikipedia.orgglppharmastandards.com | C28H27NO5S synzeal.com |

| Molecular Weight | 473.58 g/mol glppharmastandards.com | 489.6 g/mol synzeal.com |

| Nature of Impurity | Active Pharmaceutical Ingredient | Degradation Product (Oxidative) nih.govnih.gov |

| Analytical Detection | HPLC, LC-MS nih.govtandfonline.com | HPLC, LC-MS nih.govnih.govresearchgate.net |

This table is generated based on the textual information and may not be exhaustive.

Compound Names Mentioned

Properties

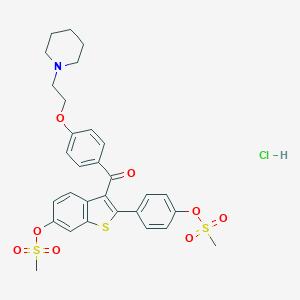

IUPAC Name |

[4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLEUFZZQAEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClNO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84449-85-4 | |

| Record name | [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-[(methylsulfonyl)oxy]-2-[4- [(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Identification and Structural Characterization of Raloxifene Impurity 1

Definitive Assignment of Raloxifene (B1678788) Impurity 1 as Raloxifene-N-Oxide

Through comprehensive analysis, Raloxifene Impurity 1 has been unequivocally identified as Raloxifene-N-Oxide. mdpi.comnih.govnih.gov This identification is the culmination of data gathered from a suite of advanced analytical methods. The formation of this N-oxide is often attributed to the oxidation of the tertiary amine in the piperidine (B6355638) ring of the Raloxifene molecule. google.commedcraveonline.com This transformation can occur during synthesis or as a degradation product in the final formulation. google.comdaicelpharmastandards.com The systematic characterization of this and other impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product. nih.gov

Spectroscopic and Spectrometric Elucidation Techniques for Structural Confirmation

The structural confirmation of Raloxifene-N-Oxide has been achieved through the application of several powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, fragmentation patterns, and the arrangement of atoms within the molecule, collectively confirming the N-oxide structure.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of unknown compounds. For Raloxifene-N-Oxide, HRMS provides a highly accurate mass measurement, allowing for the determination of its elemental composition. nih.gov The molecular formula of Raloxifene-N-Oxide has been established as C₂₈H₂₇NO₅S, with a molecular weight of approximately 489.6 g/mol . daicelpharmastandards.comnih.gov

The fragmentation pathway analysis via tandem mass spectrometry (MS/MS) offers deeper structural insights. The mass spectrum of Raloxifene-N-Oxide exhibits a distinct protonated molecular ion [M+H]⁺ at m/z 490. mdpi.comresearchgate.net The fragmentation of this ion provides characteristic product ions that help to pinpoint the site of oxidation.

Table 1: HRMS Data for Raloxifene-N-Oxide

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₂₇NO₅S | daicelpharmastandards.comnih.gov |

| Molecular Weight | ~489.6 g/mol | daicelpharmastandards.comnih.gov |

| Protonated Molecular Ion [M+H]⁺ | 490 | mdpi.comresearchgate.net |

| Monoisotopic Mass | 489.16099414 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been instrumental in confirming the structure of Raloxifene-N-Oxide. mdpi.comnih.govnih.govresearchgate.net

In the ¹H NMR spectrum of Raloxifene-N-Oxide, a noticeable downfield shift is observed for the protons on the carbon atoms adjacent to the nitrogen in the piperidine ring. This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide functional group. Similarly, the ¹³C NMR spectrum shows a corresponding downfield shift for the carbon atoms of the piperidine ring. Two-dimensional NMR techniques, such as COSY and HMBC, further establish the connectivity between protons and carbons, providing unambiguous evidence for the N-oxide structure.

Table 2: Key NMR Spectral Data for Raloxifene-N-Oxide

| Nucleus | Key Chemical Shift Observations | Reference |

| ¹H NMR | Downfield shift of protons on carbons adjacent to the piperidine nitrogen | mdpi.comresearchgate.net |

| ¹³C NMR | Downfield shift of carbons in the piperidine ring | mdpi.comresearchgate.net |

Infrared (IR) Spectroscopic Fingerprinting

Infrared (IR) spectroscopy provides a characteristic "fingerprint" of a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of Raloxifene Impurity 1 shows a distinct absorption band corresponding to the N-O stretching vibration, which is absent in the spectrum of pure Raloxifene. mdpi.comnih.govnih.gov This key difference, along with other characteristic bands for the functional groups present in the molecule, serves as confirmatory evidence for the presence of the N-oxide. mdpi.comnih.govnih.gov

Table 3: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-O Stretch (in N-Oxide) | Present and distinct from Raloxifene | mdpi.comnih.govnih.gov |

Chromatographic Co-injection and Retention Time Matching for Identity Verification

To further confirm the identity of Raloxifene Impurity 1 as Raloxifene-N-Oxide, chromatographic techniques are employed. A synthesized standard of Raloxifene-N-Oxide is co-injected with the sample containing the impurity into a high-performance liquid chromatography (HPLC) system. mdpi.comnih.gov The impurity and the synthesized standard are expected to have identical retention times under the same chromatographic conditions. The matching of retention times provides strong evidence that the two compounds are identical. mdpi.comnih.gov This technique is a standard practice in pharmaceutical analysis for impurity identification and quantification. mdpi.comnih.gov

Mechanistic Investigations into the Formation Pathways of Raloxifene Impurity 1

Process-Related Formation During Raloxifene (B1678788) Chemical Synthesis

The manufacturing process of Raloxifene can inadvertently lead to the formation of Raloxifene Impurity 1, particularly during the final stages of synthesis. nih.gov

Role of Aerial Oxidation in the Final Synthesis Stages

During the concluding steps of Raloxifene synthesis, the exposure of the drug substance to atmospheric oxygen can facilitate the formation of Raloxifene Impurity 1. nih.gov This impurity is an oxidized product of Raloxifene, and its presence has been confirmed through laboratory synthesis via the oxidation of Raloxifene with meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The piperidine (B6355638) ring of the Raloxifene molecule is susceptible to oxidation, leading to the corresponding N-oxide derivative. researchgate.netresearchgate.net

Influence of Reaction Conditions and Reagent Stoichiometry

The conditions employed during chemical reactions and the precise amounts of reagents used are critical factors that can influence the generation of impurities. For instance, in the synthesis of Raloxifene, the use of excess reagents in certain steps can result in the formation of side products. nih.gov While specific details on how reaction conditions directly impact the formation of Raloxifene Impurity 1 are not extensively documented in the provided search results, it is a general principle in process chemistry that temperature, pressure, reaction time, and the stoichiometry of reactants can significantly affect the impurity profile of the final product. In one synthetic route, the use of excess piperidine as both a reagent and a solvent was found to minimize impurity formation during a nucleophilic substitution step. newdrugapprovals.org

Degradation-Related Formation in Pharmaceutical Matrices

Beyond the synthesis process, Raloxifene Impurity 1 can also form as a degradation product within the pharmaceutical formulation itself, primarily through oxidative pathways. nih.govtandfonline.comtandfonline.com

Oxidative Degradation Processes

Raloxifene is susceptible to oxidative degradation, with the primary degradation product being its N-oxide derivative, Raloxifene Impurity 1. nih.gov This degradation can be influenced by various factors, including the presence of oxidative agents and the storage conditions of the drug product. nih.gov Studies have shown that the formation of the N-oxide is dependent on the storage temperature, with higher temperatures accelerating its generation. nih.gov

Role of Excipient-Derived Peroxide Impurities (e.g., Povidone, Crospovidone)

Pharmaceutical excipients, which are inactive substances used to formulate a drug product, can be a significant source of impurities that promote drug degradation. scirp.org In the case of Raloxifene, excipients such as povidone and crospovidone have been identified as key contributors to the formation of Raloxifene Impurity 1. nih.govtandfonline.comtandfonline.com These excipients can contain residual peroxide impurities from their manufacturing process or that form upon exposure to atmospheric oxygen. tandfonline.comscirp.org

A strong correlation has been observed between the total peroxide level in these excipients and the amount of Raloxifene N-oxide formed during accelerated storage. nih.govtandfonline.com Spiking studies, where tablet lots were intentionally adulterated with hydrogen peroxide, confirmed that increased peroxide levels led to a higher conversion of Raloxifene to its N-oxide. nih.govtandfonline.com This has led to the adoption of a rational limit test for peroxide content in povidone and crospovidone as a control strategy. nih.govtandfonline.com

The following table summarizes the findings of a study on the effect of drug-to-povidone ratio on the formation of Raloxifene N-oxide when stored at 125°C for 31 days. tandfonline.com

| Drug/Povidone Ratio | N-Oxide (% w/w of Raloxifene HCl) |

| 1:0.1 | 0.4 |

| 1:1 | 2.1 |

| 1:5 | 6.8 |

Detailed Chemical Mechanisms of Tertiary Amine Oxidation

The formation of Raloxifene Impurity 1 is a result of the oxidation of the tertiary amine group in the piperidine ring of the Raloxifene molecule. researchgate.netgoogle.com This oxidation can occur through two primary mechanisms initiated by peroxide impurities:

Direct Oxidation: The peroxide can directly oxidize the tertiary amine. tandfonline.comgoogle.com

Free-Radical Mechanism: The peroxide can initiate a free-radical chain reaction involving oxygen. researchgate.nettandfonline.com

The oxidation of tertiary amines is generally a pH-dependent reaction. In solution, the rate of oxidation is significantly reduced when the amine is in its ionized form. researchgate.netufrgs.br The reaction between the peroxides present in excipients and the tertiary amine of Raloxifene is considered an electron transfer-induced oxidative degradation. researchgate.net

Synthetic Methodologies for the Preparation of Raloxifene Impurity 1 Reference Standards

Design and Execution of Laboratory-Scale Synthesis

The design of a laboratory-scale synthesis for a reference standard like Raloxifene (B1678788) Impurity 1 begins with a logical analysis of its structure in relation to the parent drug, Raloxifene. Chemically, Raloxifene Impurity 1 is the N-oxide derivative of Raloxifene, where the nitrogen atom of the piperidine (B6355638) ring is oxidized. researchgate.netnih.gov Therefore, a straightforward synthetic strategy involves the direct oxidation of Raloxifene.

The execution of this synthesis on a laboratory scale necessitates the use of high-purity starting materials to minimize the introduction of extraneous impurities. Research laboratories typically utilize characterized Raloxifene hydrochloride as the starting material. nih.gov The synthesis is performed using standard laboratory glassware and equipment.

The general procedure involves dissolving Raloxifene in a suitable organic solvent, followed by the controlled addition of an oxidizing agent capable of selectively oxidizing the tertiary amine of the piperidine moiety without affecting other functional groups in the molecule. The reaction progress is meticulously monitored using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion and to profile the formation of any by-products. researchgate.netnih.gov Upon completion, the reaction mixture undergoes a work-up procedure to isolate the crude product, which is then subjected to purification to achieve the high purity required for a reference standard. unal.edu.co

Table 1: Materials for Laboratory-Scale Synthesis of Raloxifene Impurity 1

| Material | Role | Source/Type |

|---|---|---|

| Raloxifene Hydrochloride | Starting Material | Characterized API sample nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing Agent | Commercially available reagent nih.gov |

| Dichloromethane (B109758) (DCM) | Solvent | HPLC grade nih.gov |

| Methanol (B129727) | Solvent | HPLC grade jocpr.com |

Specific Chemical Transformation Routes (e.g., m-CPBA Oxidation of Raloxifene)

The most direct and widely reported chemical transformation for preparing Raloxifene Impurity 1 is the oxidation of the piperidine nitrogen of Raloxifene. researchgate.net This conversion is effectively achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and efficient reagent for such transformations. nih.govrsc.org m-CPBA is a versatile oxidizing agent known for its ability to convert tertiary amines to their corresponding N-oxides. scienceinfo.comorganic-chemistry.org

The reaction mechanism involves the transfer of an oxygen atom from the peroxyacid to the lone pair of electrons on the nitrogen atom of the piperidine ring in the Raloxifene molecule. scienceinfo.com This is a well-established reaction in organic synthesis. rsc.orgderpharmachemica.com

In a typical laboratory preparation, Raloxifene is dissolved in a chlorinated solvent like dichloromethane (CH₂Cl₂). nih.gov m-CPBA is then added to the solution, often portion-wise, while maintaining a controlled temperature to manage the exothermic nature of the oxidation. derpharmachemica.com The reaction is stirred for a period sufficient to ensure the complete conversion of the starting material. nih.gov The choice of solvent is crucial; chlorinated solvents are often preferred as they are relatively inert and provide good solubility for both the reactant and the reagent. scienceinfo.com

Figure 1: Synthesis of Raloxifene Impurity 1 via m-CPBA Oxidation

This diagram illustrates the conversion of Raloxifene to Raloxifene Impurity 1 (Raloxifene-N-Oxide) using m-CPBA, which is reduced to m-chlorobenzoic acid in the process.

Optimization of Synthetic Yields and Purity for Reference Material Generation

The generation of a reference standard demands not only a successful synthesis but also rigorous optimization to maximize chemical yield and, most importantly, achieve exceptional purity. For a reference material, purity levels are often required to be above 99%. heteroletters.org

Optimization efforts focus on several key reaction parameters:

Stoichiometry of Reagents: The molar ratio of the oxidizing agent (m-CPBA) to Raloxifene is a critical parameter. Using a slight excess of m-CPBA can drive the reaction to completion, but a large excess can lead to over-oxidation or the formation of other impurities. Fine-tuning this ratio is essential for maximizing the yield of the desired N-oxide.

Reaction Temperature and Time: The oxidation is typically conducted at controlled temperatures, such as 0 °C to room temperature, to ensure selectivity and prevent degradation. derpharmachemica.comacs.org Reaction time is monitored closely by HPLC to stop the reaction once the maximum yield of Impurity 1 is achieved, preventing the formation of subsequent degradation products.

Purification Strategy: Achieving the high purity required for a reference standard necessitates an effective purification strategy. Following the initial work-up to remove the bulk of the m-chlorobenzoic acid by-product, chromatographic methods are employed. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating the impurity with high purity. nih.govnih.gov The collected fractions are analyzed, and those meeting the purity specification are combined.

Characterization: The final isolated compound must be thoroughly characterized to confirm its identity and purity. This involves a suite of analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, to confirm the structure as Raloxifene-N-Oxide. researchgate.netnih.gov The purity is definitively established using a validated HPLC method, where the synthesized material is often co-injected with a sample of the bulk drug containing the impurity to confirm its retention time. researchgate.netmdpi.comnih.gov

Table 2: Research Findings on Raloxifene Impurity 1 Synthesis and Characterization

| Finding | Details | Reference |

|---|---|---|

| Identification | Impurity 1 is identified as Raloxifene-N-Oxide. | researchgate.netmdpi.comnih.govnih.gov |

| Synthetic Method | Synthesized in the laboratory via oxidation of Raloxifene. | nih.gov |

| Reagent Used | meta-chloroperoxybenzoic acid (m-CPBA) was used as the oxidizing agent. | nih.gov |

| Analytical Detection | Detected and quantified using gradient HPLC. | researchgate.netnih.gov |

| Confirmation | Structure confirmed by spectral data (IR, NMR, Mass) and co-injection in HPLC. | researchgate.netnih.gov |

Isolation and Purification Strategies for Raloxifene Impurity 1

Chromatographic Isolation Techniques (e.g., Preparative High-Performance Liquid Chromatography)

Preparative High-Performance Liquid Chromatography (HPLC) is a primary method for isolating and purifying Raloxifene (B1678788) Impurity 1 from complex mixtures. nih.gov This technique is an extension of analytical HPLC, designed to handle larger sample volumes and yield sufficient quantities of the purified compound for further analysis and use. rroij.com

The process begins with the development of a robust analytical HPLC method that can effectively separate Raloxifene-N-Oxide from the parent drug, Raloxifene, and other related impurities. nih.govmdpi.com Once a suitable separation is achieved on an analytical scale, the method is scaled up for preparative purposes. This involves adjusting parameters such as column size, flow rate, and sample concentration to accommodate the larger scale.

While specific preparative HPLC parameters for the isolation of Raloxifene Impurity 1 are often proprietary, a typical method can be inferred from published analytical data. nih.gov The separation is generally performed on a reversed-phase column, such as a C8 or C18, using a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile (B52724).

Table 1: Representative HPLC Parameters for Separation of Raloxifene and its Impurities

| Parameter | Analytical HPLC | Preparative HPLC (Scaled-up) |

|---|---|---|

| Column | Inertsil C8-3 (250 x 4.6 mm, 5 µm) nih.gov | C8 or C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.01 M KH₂PO₄, pH 3.0 nih.gov | 0.01 M Ammonium (B1175870) Formate, pH 3.0 or similar |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile |

| Elution | Gradient nih.gov | Gradient |

| Flow Rate | 1.0 mL/min nih.gov | Scaled up (e.g., 15-25 mL/min) |

| Detection | UV at 280 nm nih.gov | UV at 280 nm |

| Column Temperature | 45°C nih.gov | Ambient to 45°C |

Following the preparative HPLC separation, fractions containing the purified Raloxifene Impurity 1 are collected. These fractions are then typically evaporated to remove the mobile phase solvents, yielding the isolated impurity.

Enrichment Strategies from Synthetic Reaction Mixtures or Degradation Products

To facilitate the isolation of Raloxifene Impurity 1, enrichment strategies are often employed to increase its concentration in a mixture prior to purification. This impurity is primarily an oxidation product of Raloxifene. nih.govnih.gov

One common enrichment approach is through forced degradation studies. Raloxifene hydrochloride can be intentionally subjected to oxidative stress to generate higher levels of the N-oxide derivative. nih.gov This can be achieved by exposing Raloxifene to oxidizing agents. For instance, studies have shown that peroxide impurities in excipients like povidone and crospovidone can accelerate the formation of Raloxifene-N-Oxide in pharmaceutical formulations. researchgate.net

A more direct method for enrichment involves the deliberate synthesis of Raloxifene-N-Oxide. A laboratory-scale synthesis can be performed by treating Raloxifene hydrochloride with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov A typical procedure involves dissolving Raloxifene hydrochloride in a solvent mixture and then adding m-CPBA to initiate the oxidation. nih.gov The reaction progress is monitored by HPLC, and upon completion, the product is quenched and filtered, resulting in a solid that is significantly enriched with Raloxifene-N-Oxide. nih.gov This enriched mixture can then be subjected to preparative HPLC for final purification.

Purity Assessment of Isolated Raloxifene Impurity 1 for Research Applications

Once Raloxifene Impurity 1 has been isolated, a thorough assessment of its purity is essential before it can be used for research or as a reference standard. nih.gov This is typically accomplished using a validated, high-purity analytical HPLC method.

The purity assessment involves analyzing the isolated compound to confirm the absence of other impurities. The specificity of the analytical method is crucial to ensure that the peak corresponding to Raloxifene-N-Oxide is well-resolved from any other potential contaminants. biosynth.com The purity is generally expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. For use as a reference standard, a purity of greater than 99.5% is often desired. google.com

Validation of the analytical method used for purity assessment is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net This validation ensures that the method is reliable and accurate.

Table 2: Key Parameters for Purity Assessment of Raloxifene Impurity 1

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for Raloxifene Impurity 1 should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Determined by signal-to-noise ratio (e.g., 3:1). researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1). researchgate.net |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <2%). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed by recovery studies of spiked samples. |

In addition to chromatographic purity, the identity and structure of the isolated Raloxifene Impurity 1 are confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.govmdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of Raloxifene Impurity 1

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. The development of a successful HPLC method for Raloxifene (B1678788) Impurity 1 involves a systematic optimization of several key parameters.

Stationary Phase Selection and Column Chemistry Rationalization

The choice of the stationary phase is a critical first step in developing an HPLC method. For the separation of Raloxifene and its impurities, reversed-phase columns are predominantly used.

C18 and C8 Columns: Columns with octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) are the most common choices. nih.govrasayanjournal.co.injocpr.comingentaconnect.comresearchgate.net These non-polar stationary phases provide good retention and separation for the relatively non-polar Raloxifene and its impurities. For instance, a Kromasil C18 column (250 mm × 4.6 mm, 5 µm) has been successfully used. rasayanjournal.co.in Similarly, an Inertsil C8 column has also been employed for the separation of Raloxifene and its related substances. researchgate.net The rationale for using these columns lies in their hydrophobic nature, which allows for effective separation based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

Specialized and Other Columns: While C18 and C8 are workhorses, other column chemistries have been explored to achieve optimal separation. In some cases, different stationary phases like cyano and phenyl columns were tested, but a C18 column ultimately provided the best chromatographic separation. jocpr.com The European Pharmacopoeia suggests a base-deactivated octylsilyl silica gel column for the analysis of related impurities of Raloxifene. core.ac.uk

The selection of the stationary phase is often guided by achieving the necessary resolution between the main component (Raloxifene) and its closely eluting impurities, including Impurity 1.

Mobile Phase Composition Optimization (pH, Organic Modifier, Buffers)

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers in the mobile phase for the analysis of Raloxifene and its impurities. rasayanjournal.co.injocpr.comcore.ac.uk The choice and proportion of the organic modifier influence the elution strength of the mobile phase and, consequently, the retention times of the analytes. For example, a mobile phase consisting of acetonitrile and a buffer is a common combination. rasayanjournal.co.iningentaconnect.com

pH and Buffers: The pH of the aqueous component of the mobile phase is a critical parameter, especially for ionizable compounds like Raloxifene. Controlling the pH helps to maintain the analytes in a single ionic form, leading to sharp and symmetrical peaks. Phosphate (B84403) buffers are widely used to maintain a constant pH. For instance, a mobile phase containing 0.01 M KH2PO4 buffer at pH 4.0 has been utilized. rasayanjournal.co.in Another method employed a 0.066 mol·L-1 potassium dihydrogen phosphate buffer at pH 3.0. ingentaconnect.com The use of ammonium (B1175870) acetate (B1210297) buffer has also been reported. jocpr.comakjournals.com The pH is typically adjusted using acids like orthophosphoric acid. nih.govcore.ac.uk

The optimization of the mobile phase is an iterative process to achieve the best balance between resolution, analysis time, and peak shape.

Chromatographic Parameters: Flow Rate, Temperature, and Detection Wavelengths

Fine-tuning the chromatographic parameters is essential for a robust and reproducible method.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for HPLC analysis of Raloxifene and its impurities is 1.0 ml/min. nih.govrasayanjournal.co.iningentaconnect.com However, other flow rates, such as 0.8 ml/min and 0.7 ml/min, have also been reported to achieve optimal separation. jocpr.comjocpr.com

Column Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shapes. Analyses are often performed at ambient temperature, but controlled temperatures, such as 35°C, 40°C, or 45°C, can provide better reproducibility. core.ac.ukresearchgate.net

Detection Wavelengths: The selection of the detection wavelength is based on the UV absorbance maxima of the analytes. For Raloxifene and its impurities, detection is commonly performed at wavelengths ranging from 275 nm to 287 nm. rasayanjournal.co.injocpr.com A wavelength of 280 nm is frequently used as it provides good sensitivity for both the active ingredient and its impurities. nih.govingentaconnect.comjocpr.com

The following table summarizes typical chromatographic parameters used in HPLC methods for Raloxifene impurity analysis:

| Parameter | Typical Value/Range | Source(s) |

| Flow Rate | 0.7 - 1.0 ml/min | nih.govrasayanjournal.co.injocpr.comingentaconnect.comjocpr.com |

| Column Temperature | Ambient to 45°C | rasayanjournal.co.incore.ac.ukresearchgate.net |

| Detection Wavelength | 275 - 287 nm | nih.govrasayanjournal.co.injocpr.comingentaconnect.comjocpr.com |

Gradient Elution Programming for Resolution Enhancement

For complex mixtures containing impurities with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, gradient elution is employed.

A gradient program involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, resulting in sharper peaks and improved resolution.

For the analysis of Raloxifene and its impurities, several gradient HPLC methods have been developed. nih.govrasayanjournal.co.in A typical gradient program might start with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increase it over time. rasayanjournal.co.in This approach is particularly effective in separating Raloxifene from its various process-related impurities and degradation products, including Impurity 1. nih.govrasayanjournal.co.in

An example of a gradient elution program is presented in the table below:

| Time (min) | % Acetonitrile (Solvent A) | % 0.01 M KH2PO4 Buffer pH 4.0 (Solvent B) |

| 0 | 5 | 95 |

| 5 | 5 | 95 |

| 10 | 30 | 70 |

| 15 | 30 | 70 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| Data adapted from a study by Phani R.S. Ch et al. rasayanjournal.co.in |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers several advantages over conventional HPLC, including higher resolution, increased sensitivity, and significantly faster analysis times.

A stability-indicating UPLC method has been developed for the determination of Raloxifene and its impurities. jocpr.com This method allows for the successful separation of the drug from its synthetic impurities and degradation products. jocpr.com The key to UPLC's performance lies in the use of smaller particles, which leads to a dramatic increase in column efficiency.

One developed UPLC method utilized an Acquity UPLC BEH C18 column (50mm x 2.1mm, 1.7µm) and a mobile phase consisting of a mixture of 5mM ammonium acetate and methanol in an isocratic elution mode. jocpr.com The shorter column length and smaller particle size enable a much faster analysis without compromising the separation quality. The flow rate in UPLC methods is typically lower than in HPLC, for instance, 0.7 mL/min has been used. jocpr.com

The transition from HPLC to UPLC can significantly improve the throughput of quality control laboratories while providing superior data quality for impurity profiling.

Method Validation According to International Council for Harmonisation (ICH) Guidelines

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines (specifically Q2(R1)) for the validation of analytical procedures. ich.org

The validation of an analytical method for Raloxifene Impurity 1 involves demonstrating its:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active ingredient, other impurities, and degradation products. ich.org This is often demonstrated by analyzing spiked samples and performing forced degradation studies. rasayanjournal.co.injocpr.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of solutions with different concentrations of Impurity 1. researchgate.netsaspublishers.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by recovery studies of spiked samples. saspublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org This includes repeatability (intra-day precision) and intermediate precision (inter-day precision and analyst-to-analyst variability). saspublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. seejph.com

Numerous studies have reported the validation of HPLC and UPLC methods for Raloxifene and its impurities according to ICH guidelines, confirming their suitability for quality control and stability testing. rasayanjournal.co.inresearchgate.netjocpr.comresearchgate.net

Specificity and Selectivity Studies for Separation from Related Substances and Degradants

Specificity is a critical attribute of any analytical method, demonstrating its ability to unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components. saspublishers.comnih.gov For Raloxifene Impurity 1 and other related substances, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are predominantly used to ensure specificity. jocpr.comrasayanjournal.co.in

The fundamental goal of these methods is to achieve adequate separation of Raloxifene from all its potential impurities and degradation products. jocpr.com Method development involves testing different stationary phases (columns like C8 and C18), mobile phase compositions (e.g., mixtures of buffers like phosphate or ammonium acetate with organic solvents like acetonitrile), and detection wavelengths (commonly 280 nm or 287 nm). saspublishers.comjocpr.comijrps.com

In a typical UPLC method, successful separation is demonstrated when the drug peak and all impurity peaks are well-resolved. jocpr.com For instance, a developed UPLC method was able to separate Raloxifene hydrochloride from four of its impurities (Impurity A, B, C, and D) with a resolution greater than 2 for all peaks. jocpr.com Specificity is further confirmed through forced degradation studies, where the bulk drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. jocpr.comrasayanjournal.co.insemanticscholar.org The method is considered stability-indicating if it can resolve the main drug peak from the peaks of degradation products formed under these conditions. jocpr.comrasayanjournal.co.in The peak purity test, often using a Photodiode Array (PDA) detector, is also employed to confirm that the analyte peak is homogenous and not co-eluting with any other substance. jocpr.com

One study achieved successful chromatographic separation on an Inertsil C8 column using a gradient mixture of potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile as the mobile phase. ijrps.com This method effectively resolved Raloxifene from five of its impurities. ijrps.com Another RP-HPLC method used an Inertsil BDS C8 column with a mobile phase of pH 3.0 phosphate buffer and acetonitrile, demonstrating selectivity for Raloxifene and Impurity-A. saspublishers.com

Linearity and Quantitative Range Determination

Linearity studies are performed to verify that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. For impurities, this range typically spans from the limit of quantification (LOQ) to approximately 150% or 200% of the specified limit for that impurity. jocpr.comijrps.com

The linearity of an analytical method for Raloxifene Impurity 1 is established by preparing a series of solutions at different concentrations and analyzing them. jocpr.com The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. A good correlation coefficient (R²), typically greater than 0.99, indicates a strong linear relationship. saspublishers.comijrrjournal.com

For example, a UPLC method for related substances of Raloxifene demonstrated linearity for four impurities (A, B, C, and D) over a concentration range from the LOQ to 200% of the specification level (0.3%). jocpr.com Similarly, an RP-HPLC method for Raloxifene and Impurity-A was found to be linear, with a correlation coefficient of 0.9999 for both compounds over the tested concentration range. saspublishers.com Another study established a linear range of 0.05 µg/mL to 0.6 µg/mL for four different impurities. core.ac.uk

The table below summarizes linearity data from various validated methods for Raloxifene impurities.

| Impurity Name | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Source(s) |

| Impurity A | RP-HPLC | 0.0006 - 0.0045 mg/mL | 0.9999 | saspublishers.com |

| Impurities A, B, C, D | UPLC | LOQ to 200% of specification level | > 0.998 | jocpr.com |

| Impurities 1-4 | LC | 0.05 - 0.6 µg/mL | Not Specified | core.ac.uk |

| Impurities 1-5 | RP-HPLC | LOQ (0.4 ppm) to 150% (6 ppm) | > 0.99 | ijrps.com |

Precision and Accuracy Assessment (Intraday, Interday Variability)

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability (intraday precision) and intermediate precision (interday precision). semanticscholar.orgjocpr.com Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. saspublishers.comsemanticscholar.org

Precision: Intraday precision is determined by analyzing a set of samples of the same concentration on the same day, under the same experimental conditions. ijrrjournal.com Interday precision is assessed by repeating the analysis on different days, and may also involve different analysts or equipment. jocpr.com The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. A low %RSD value (typically less than 2% for the main analyte and often higher but defined for impurities) indicates a precise method. ijrrjournal.comseejph.com

In a UPLC method, the %RSD for the peak area of four Raloxifene impurities in a precision study was within 4.4%. jocpr.com For intermediate precision, the %RSD for the area of these impurities was well within 2.5%, confirming good precision. jocpr.com Another study on Raloxifene and its impurities reported intraday and interday precision with %RSD values of less than 2%. nih.gov

Accuracy: Accuracy is evaluated by spiking a sample with a known amount of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). saspublishers.comjocpr.com The percentage of the impurity recovered is then calculated. Acceptance criteria for recovery are typically in the range of 80-120%.

For a UPLC method, the recovery for four impurities was evaluated in triplicate at three concentration levels, with results demonstrating the method's accuracy. jocpr.com An RP-HPLC method showed percentage recoveries for Impurity-A at 50%, 100%, and 150% levels to be 103.51 ± 0.30, 114.41 ± 0.15, and 103.62 ± 0.26, respectively. saspublishers.com

The table below presents precision and accuracy data for Raloxifene impurities.

| Impurity Name | Parameter | Finding | Source(s) |

| Impurities A, B, C, D | Method Precision (%RSD) | < 4.4% | jocpr.com |

| Impurities A, B, C, D | Intermediate Precision (%RSD) | < 2.5% | jocpr.com |

| Impurity 1 | Precision | Six identical solutions prepared and analyzed | nih.gov |

| Impurity-A | Accuracy (% Recovery) | 103.51% - 114.41% | saspublishers.com |

| Impurities 1-5 | Accuracy (% Recovery) | Between 80.0% and 120.0% | ijrps.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Derivation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

These limits are crucial for analyzing impurities, as they define the sensitivity of the method. They are often determined by calculating the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ. jocpr.comnih.gov Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve. semanticscholar.org

A UPLC method determined the LOD for four different Raloxifene impurities (A, B, C, and D) to be 0.17, 0.10, 0.08, and 0.18 µg/mL, respectively. jocpr.com The corresponding LOQ values were 0.54, 0.35, 0.26, and 0.62 µg/mL. jocpr.com Another study using a reverse-phase HPLC method found the LOD and LOQ for Raloxifene Impurity 1 to be 0.008 mg/mL and 0.025 mg/mL, respectively. nih.gov

The following table summarizes the LOD and LOQ values for various Raloxifene impurities from different studies.

| Impurity Name | Analytical Method | LOD | LOQ | Source(s) |

| Impurity 1 | RP-HPLC | 0.008 mg/mL | 0.025 mg/mL | nih.gov |

| Impurity A | UPLC | 0.17 µg/mL | 0.54 µg/mL | jocpr.com |

| Impurity B | UPLC | 0.10 µg/mL | 0.35 µg/mL | jocpr.com |

| Impurity C | UPLC | 0.08 µg/mL | 0.26 µg/mL | jocpr.com |

| Impurity D | UPLC | 0.18 µg/mL | 0.62 µg/mL | jocpr.com |

| Impurity-I | HPLC | 0.015 ppm | 0.046 ppm | rasayanjournal.co.in |

| Raloxifene Impurities | RP-HPLC | S/N Ratio ~3 | S/N Ratio ~10 | ijrps.com |

Robustness Evaluation for Method Transferability

Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrps.com It provides an indication of the method's reliability during normal usage and is a key parameter for ensuring successful method transfer between different laboratories or instruments. jocpr.comresearchgate.net

To evaluate robustness, critical method parameters are intentionally varied. For HPLC/UPLC methods, these parameters often include:

The flow rate of the mobile phase (e.g., ±0.1 mL/min or ±10%). jocpr.comijrps.com

The column temperature (e.g., ±5°C). jocpr.comijrps.com

The pH of the mobile phase buffer (e.g., ±0.2 units). ijrps.com

The composition of the mobile phase (e.g., varying the percentage of the organic solvent by ±5%). jocpr.com

The effect of these changes on the analytical results, particularly the resolution between the impurity peak and the main component or other impurities, is then assessed. jocpr.com The method is considered robust if the system suitability parameters (like resolution, tailing factor, and theoretical plates) remain within the acceptance criteria despite these variations. jocpr.comijrps.com For example, in one UPLC method, the resolution between Raloxifene and a critical impurity remained greater than 1.5 under all varied conditions, demonstrating the method's robustness. jocpr.com In another study, deliberate changes to flow rate and mobile phase pH did not significantly affect the chromatography, proving the method's robustness. ijrps.com

Strategies for Impurity Control and Mitigation of Raloxifene Impurity 1 Formation

Process Chemistry Modifications for Reduced Impurity Generation during Raloxifene (B1678788) Synthesis

Control of impurity formation during the synthesis of the raloxifene active pharmaceutical ingredient (API) is a critical first step. Several impurities can arise during the manufacturing process, including Raloxifene N-oxide. nih.govmdpi.comresearchgate.netheteroletters.org One reported synthesis pathway involves the use of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride, and excess amounts of this reagent can lead to the formation of side products. nih.gov

To minimize the generation of impurities, including those that could be precursors to Raloxifene Impurity 1, process parameters must be carefully optimized. For instance, in the synthesis of a key intermediate, various solvents can be screened to reduce impurity formation and improve yield. In one instance, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent. newdrugapprovals.org Additionally, the development of environmentally friendly processes, such as conducting de-protection steps in water without organic solvents, can also contribute to a cleaner impurity profile. heteroletters.org

Key strategies in process chemistry to reduce impurity formation include:

Stoichiometric Control of Reagents: Precise control over the amount of each reactant, such as 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride, is crucial to prevent the formation of side products. nih.gov

Solvent Selection: The choice of solvent can significantly impact reaction pathways and impurity profiles. Screening various solvents to identify the one that minimizes side reactions is essential. newdrugapprovals.org

Reaction Conditions Optimization: Temperature, reaction time, and the presence of catalysts should be carefully controlled to favor the desired reaction and minimize degradation and side product formation.

Purification of Intermediates: Implementing purification steps for key intermediates can remove impurities that might react in subsequent steps to form new impurities.

Formulation Approaches to Inhibit Oxidative Degradation of Raloxifene

The formation of Raloxifene Impurity 1 (Raloxifene N-oxide) is primarily an oxidative degradation process that can occur during the formulation and storage of the drug product. google.comnih.govresearchgate.net The tertiary amine group in the raloxifene molecule is susceptible to oxidation, particularly in the presence of peroxides. google.comresearchgate.net

Antioxidants are crucial excipients in preventing the oxidative degradation of sensitive drugs like raloxifene. google.com They function by having a lower oxidation potential than the drug, thereby being preferentially oxidized and protecting the active ingredient. google.com

Commonly used antioxidants in pharmaceutical formulations include:

Butylated hydroxytoluene (BHT) google.com

Butylated hydroxyanisole (BHA) google.com

Ascorbic acid and its esters google.com

Sodium metabisulfite (B1197395) google.com

Tocopherol (Vitamin E) google.com

Peroxide impurities commonly found in polymeric excipients are a major contributor to the oxidative degradation of raloxifene. nih.govresearchgate.netscirp.org Excipients such as povidone and crospovidone have been identified as sources of peroxides that directly lead to the formation of Raloxifene N-oxide. scirp.orgnih.govresearchgate.net

A strong correlation exists between the total peroxide level in the formulation and the amount of Raloxifene N-oxide formed during accelerated stability studies. nih.govresearchgate.net To mitigate this, a rational control strategy involves setting limits for peroxide content in these excipients. nih.govresearchgate.net

Table 1: Impact of Peroxide Spiking on Raloxifene N-oxide Formation

| Hydrogen Peroxide Spike (ppm) | Resultant N-oxide Formation |

| 200 | Increased N-oxide levels |

| 400 | Further increased N-oxide levels |

| 600 | Significant increase in N-oxide |

| 800 | Highest level of N-oxide formation |

This table is illustrative and based on findings that spiking tablet lots with increasing amounts of hydrogen peroxide leads to a corresponding increase in the formation of the N-oxide degradant. nih.govresearchgate.net

Strategies to control peroxide levels include:

Excipient Selection: Choosing excipients with inherently low peroxide levels or those less prone to peroxide formation is a primary strategy. For example, a polyethylene (B3416737) glycol and polyvinyl alcohol graft copolymer (Kollicoat® IR) has been shown to be free of peroxides and prevents the formation of Raloxifene N-oxide. medcraveonline.commedcraveonline.com

Vendor Qualification and Testing: Implementing stringent specifications and testing for peroxide content in incoming raw materials is essential. nih.gov

Storage Conditions: Proper storage of excipients at controlled temperature and humidity can help minimize the formation of peroxides over time. mdpi.com

Comprehensive Stability Monitoring and Predictive Degradation Studies

A robust stability testing program is fundamental to understanding and controlling the degradation of raloxifene and the formation of its impurities. europa.euslideshare.netkkwagh.edu.in

Stability testing protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for evaluating the shelf-life of a drug product. europa.euamsbiopharma.commemmert.com These studies involve storing the drug product under various temperature and humidity conditions for specified durations.

Accelerated Stability Testing: Typically conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH for 6 months), these studies are designed to increase the rate of chemical degradation and physical changes. amsbiopharma.comsld.curesearchgate.net

Long-Term Stability Testing: These studies are performed under recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH for 12 months or longer) to establish the product's shelf-life. amsbiopharma.comsld.curesearchgate.net

Table 2: Standard ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Guideline amsbiopharma.commemmert.com

During these studies, samples are periodically tested for various quality attributes, including the presence and quantity of impurities like Raloxifene Impurity 1. sld.curesearchgate.netmedigraphic.com

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance. jocpr.comsemanticscholar.orgnih.gov These studies involve subjecting the drug to more severe conditions than those used in accelerated stability testing.

For raloxifene, stress conditions would include:

Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide to intentionally promote the formation of Raloxifene N-oxide and other oxidative degradants. jocpr.comsemanticscholar.org

Acid and Base Hydrolysis: To assess the stability of the molecule in acidic and basic environments. jocpr.comsemanticscholar.org

Thermal Degradation: Exposure to high temperatures to evaluate heat sensitivity. jocpr.comsemanticscholar.org

Photostability: Exposure to light to determine if the drug is susceptible to photodegradation. sld.cujocpr.com

Results from forced degradation studies on raloxifene have shown that it is particularly susceptible to degradation under oxidative and basic conditions. jocpr.com These studies help in developing stability-indicating analytical methods capable of separating and quantifying all potential impurities. jocpr.comsemanticscholar.org

By understanding the impact of these stress factors, formulations can be designed to protect the drug from the specific environmental conditions that are most likely to cause degradation. For example, the knowledge that raloxifene is sensitive to oxidation reinforces the need for antioxidants and control of peroxide levels in excipients. researchgate.netresearchgate.net

Broader Research Implications and Future Directions for Raloxifene Impurity 1 Studies

Contribution to Pharmaceutical Quality by Design (QbD) Principles

The study of Raloxifene (B1678788) Impurity 1 formation is integral to the implementation of Quality by Design (QbD) principles in pharmaceutical manufacturing. nih.govresearchgate.net QbD is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. biomedres.us

Understanding the formation pathways of Raloxifene N-oxide, whether through aerial oxidation during synthesis or interaction with reactive peroxide impurities in excipients, is crucial for defining the Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs). researchgate.netnih.gov Research has shown that factors such as storage temperature and the method of blending with excipients can significantly impact the generation of this N-oxide derivative. nih.gov

This knowledge allows for a more robust risk assessment and the establishment of a control strategy. For instance, QbD-steered development of analytical methods for Raloxifene has identified critical method parameters (CMPs) that influence the separation and quantification of such impurities, ensuring the method is robust and reliable throughout the product lifecycle. nih.govresearchgate.net By understanding how process variables affect the formation of Impurity 1, manufacturers can design more controlled and consistent manufacturing processes, ultimately leading to a higher quality final product. pharmafocusasia.comnih.gov

Advancement of Analytical Chemistry Techniques for Complex Impurity Profiling

The need to detect, identify, and quantify trace-level impurities like Raloxifene Impurity 1 in the presence of a high concentration of the API drives significant advancements in analytical chemistry. nih.govbiomedres.us The challenge lies in developing methods with sufficient specificity, sensitivity, and resolution to separate structurally similar compounds.

The impurity profiling of Raloxifene has spurred the development and refinement of sophisticated analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for impurity profiling, and methods have been specifically developed to resolve Raloxifene from its eight known impurities, including the N-oxide. biomedres.usmdpi.com

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is invaluable for this work. biomedres.usbiomedres.us LC-MS provides not only separation but also mass information, which is critical for the initial identification of unknown impurities. mdpi.comresearchgate.net Techniques like Ultra-Performance Liquid Chromatography (UPLC) combined with MS offer even greater speed and resolution. biomedres.us

Forced Degradation Studies: These studies, which intentionally degrade the drug substance, are essential for understanding potential degradation pathways and identifying impurities like Raloxifene N-oxide that may form under various stress conditions. researchgate.net

The continuous demand for more powerful analytical tools for tasks like this promotes innovation in column chemistries, detector technologies, and data analysis software, benefiting the entire pharmaceutical industry. biomedres.usapacsci.com

Table 1: Analytical Techniques in Pharmaceutical Impurity Profiling

| Technique | Description | Role in Impurity Profiling | Limit of Detection (Typical) |

|---|---|---|---|

| HPLC | High-Performance Liquid Chromatography separates components of a mixture based on their affinity for a stationary and mobile phase. biomedres.us | The workhorse for separating and quantifying known and unknown impurities. pharmafocusasia.com | ~0.01% |

| UPLC | Ultra-Performance Liquid Chromatography uses smaller particle size columns to achieve faster separations and higher resolution than HPLC. biomedres.us | Provides enhanced sensitivity and faster analysis times for complex impurity mixtures. biomedres.us | <0.01% |

| LC-MS | Liquid Chromatography-Mass Spectrometry couples the separation power of LC with the mass identification capabilities of MS. biomedres.us | Crucial for identifying unknown impurities by providing molecular weight information. ijpsonline.com | ~0.001% |

| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure of a molecule. biomedres.ussemanticscholar.org | The definitive technique for the structural elucidation of isolated impurities. semanticscholar.org | ~0.1% (requires pure sample) |

| GC-MS | Gas Chromatography-Mass Spectrometry is used for separating and identifying volatile compounds. semanticscholar.org | Primarily used for analyzing residual solvents and volatile impurities. semanticscholar.org | <0.01% |

This table is interactive. Scroll to see more details.

Methodological Innovations in Impurity Synthesis and Structural Elucidation

To properly identify, quantify, and assess the biological activity of an impurity, a pure reference standard is required. This necessitates the development of innovative methods for its chemical synthesis and structural confirmation. semanticscholar.org Research into Raloxifene Impurity 1 has contributed to this area significantly.

A laboratory synthesis for Raloxifene N-oxide has been reported, involving the oxidation of Raloxifene with meta-chloroperoxybenzoic acid (m-CPBA). This synthetic route provides the pure material needed for analytical method validation and characterization.

The structural elucidation of this and other Raloxifene impurities has been accomplished through a combination of modern spectroscopic techniques, including: mdpi.comnih.gov

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

These investigations not only confirm the identity of the impurity but also contribute to the collective knowledge base on the fragmentation patterns and spectral characteristics of complex benzothiophene (B83047) derivatives, aiding future elucidation efforts for similar molecules. researchgate.netijpsonline.com The challenge of isolating and identifying impurities in complex matrices continues to drive innovation in both synthetic organic chemistry and analytical spectroscopy. researchgate.netmit.edu

Emerging Trends in Pharmaceutical Impurity Research Relevant to N-Oxide Formation

The study of Raloxifene N-oxide aligns with several emerging trends in pharmaceutical impurity research. The formation of N-oxides is a recognized degradation pathway for many drugs containing tertiary amine functional groups. nih.govnih.gov

Key research trends relevant to this issue include:

Excipient Compatibility: There is a growing focus on the role of excipients as a source of reactive impurities, such as peroxides, which can degrade the API. researchgate.netnih.gov Studies have explicitly shown that peroxides in common excipients like povidone can accelerate the formation of Raloxifene N-oxide. researchgate.net This has led to stricter controls and monitoring of peroxide levels in pharmaceutical raw materials.

Predictive Modeling: Efforts are underway to develop computational models that can predict the likelihood of impurity formation, including N-oxides, based on the structure of the API and the manufacturing conditions. mit.edu

Biological Relevance of N-Oxides: While often viewed as simple degradation products, N-oxide functionalities can have their own biological activities. nih.govacs.org The N-oxide group can alter properties like solubility and membrane permeability. acs.org In some cases, N-oxides are intentionally designed as prodrugs. researchgate.net This adds a layer of complexity to impurity research, as it becomes important to understand not just the presence but also the potential pharmacological or toxicological effects of such impurities.

The comprehensive study of Raloxifene Impurity 1, from its formation and control to its analysis and characterization, provides valuable insights that advance the broader goals of pharmaceutical science: ensuring the development of safe, effective, and high-quality medicines.

Q & A

Q. Advanced Research Focus

- HRMS : Confirm molecular formulas (e.g., Raloxifene-N-Oxide, m/z 473.1625 [M+H]+) with mass accuracy <5 ppm.

- NMR : 1H and 13C spectra identify functional groups (e.g., acetylated benzothiophene in Impurity 7) .

- Isotopic Labeling : Track reaction pathways using deuterated solvents or intermediates .

How are impurity reference standards synthesized and characterized for Raloxifene studies?

Advanced Research Focus

Impurity 1 (Raloxifene-N-Oxide) is synthesized by oxidizing Raloxifene with m-chloroperbenzoic acid. Purification via preparative HPLC (C18 column, 50% acetonitrile) yields >98% purity. Characterization includes melting point, UV-Vis, and spectral matching with batch samples .

What strategies ensure robust method validation for impurity quantification in complex matrices?

Q. Advanced Research Focus

- Matrix Effect Studies : Evaluate ionization suppression in LC-MS/MS using post-column infusion.

- Stability-Indicating Assays : Demonstrate specificity under degraded conditions (e.g., 0.1% impurity recovery after acid hydrolysis) .

How can researchers align impurity control strategies with evolving regulatory expectations?

Advanced Research Focus

Adopt Quality by Design (QbD) principles:

- Define an Analytical Target Profile (ATP) for impurity methods.

- Establish Control Strategies using risk assessment tools (e.g., FMEA for critical process parameters) .

What are the emerging analytical challenges in detecting low-abundance isomers of Raloxifene impurities?

Advanced Research Focus

Chiral impurities (e.g., 7-isomer of Raloxifene) require enantioselective methods. Use chiral columns (e.g., Chiralpak IG-3) with polar organic mobile phases (methanol:ethanol, 90:10). Validate using circular dichroism (CD) for stereochemical confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.